molecular formula C21H15F2N3O B4758471 N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2,3-DIFLUOROBENZAMIDE

N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2,3-DIFLUOROBENZAMIDE

Cat. No.: B4758471
M. Wt: 363.4 g/mol
InChI Key: OMYVEALDMQCOJM-UHFFFAOYSA-N
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Description

N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2,3-DIFLUOROBENZAMIDE: is a synthetic organic compound characterized by the presence of a benzimidazole ring substituted with a benzyl group and a difluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2,3-DIFLUOROBENZAMIDE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Benzylation: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the benzylated benzimidazole with 2,3-difluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2,3-DIFLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted difluorobenzamide derivatives.

Scientific Research Applications

N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2,3-DIFLUOROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2,3-DIFLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The difluorobenzamide moiety may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE
  • N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2,3-DICHLOROBENZENESULFONAMIDE

Uniqueness

N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2,3-DIFLUOROBENZAMIDE is unique due to the presence of the difluorobenzamide moiety, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(1-benzylbenzimidazol-2-yl)-2,3-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O/c22-16-10-6-9-15(19(16)23)20(27)25-21-24-17-11-4-5-12-18(17)26(21)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYVEALDMQCOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4=C(C(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2,3-DIFLUOROBENZAMIDE
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N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2,3-DIFLUOROBENZAMIDE
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N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2,3-DIFLUOROBENZAMIDE
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N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2,3-DIFLUOROBENZAMIDE
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N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2,3-DIFLUOROBENZAMIDE
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N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2,3-DIFLUOROBENZAMIDE

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